Enhanced Lipophilicity vs. Des-Chloro Analog
The target compound exhibits an XLogP3 of 4.2, which is 0.6 log units higher than the 3.6 computed for the direct des-chloro analog, 3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic acid (CAS 339009-58-4) [1]. This increase, driven by the additional chlorine atom on the thiophene ring, indicates a substantially higher affinity for lipophilic environments, which can be a decisive factor in optimizing blood-brain barrier penetration or binding to hydrophobic protein pockets.
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | 4.2 |
| Comparator Or Baseline | 3-((4-chlorobenzyl)oxy)thiophene-2-carboxylic acid (CAS 339009-58-4): XLogP3 = 3.6 |
| Quantified Difference | Δ = +0.6 log units |
| Conditions | Computed by XLogP3 3.0 algorithm, as reported in PubChem (release 2025.09.15) |
Why This Matters
This quantified lipophilicity difference is critical for procurement decisions in drug discovery, where fine-tuning logP is essential for ADME optimization; selecting the incorrect analog could lead to a significant, misleading shift in a lead compound's property profile.
- [1] PubChem. (2025). Computed Properties: XLogP3-AA for CID 97618191 (target) and CID 2764232 (comparator). National Center for Biotechnology Information. View Source
